Fmoc-3-(1-Morpholinyl)-L-Ala-OH
Description
Fmoc-3-(1-Morpholinyl)-L-Ala-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative with a morpholine-substituted alanine side chain. Its molecular formula is C₂₂H₂₄N₂O₅, and its molecular weight is 396.44 g/mol (CAS: 1251903-85-1) . The morpholinyl group—a six-membered saturated heterocycle containing one oxygen and one nitrogen atom—imparts unique conformational flexibility and polarity, making it valuable in peptide synthesis for modulating solubility, stability, and receptor interactions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMPPIZRSYWEP-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Morpholinyl)-L-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Morpholine Ring: The side chain of the protected alanine is then modified by introducing a morpholine ring. This can be done through nucleophilic substitution reactions where the appropriate morpholine derivative is reacted with the protected alanine.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(1-Morpholinyl)-L-Ala-OH: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The morpholine ring can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(1-Morpholinyl)-L-Ala-OH.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Scientific Research Applications
1. Peptide Synthesis
- Fmoc-3-(1-Morpholinyl)-L-Ala-OH is widely employed in solid-phase peptide synthesis due to its stability and ease of deprotection under mild conditions. The Fmoc protecting group allows for selective coupling reactions, facilitating the assembly of complex peptides .
2. Drug Development
- The compound plays a significant role in developing peptide-based drugs. The morpholine ring enhances the pharmacokinetic properties of peptides, potentially improving their bioavailability and therapeutic efficacy . Studies have shown that modifications like those in this compound can lead to enhanced biological activity against specific targets compared to unprotected forms .
3. Bioconjugation Techniques
- This compound is utilized in bioconjugation to attach peptides to biomolecules, aiding the study of protein-protein interactions and other biological processes. This application is crucial for developing targeted therapies and understanding cellular mechanisms .
4. Material Science
- In material science, this compound contributes to developing peptide-based materials with unique properties suitable for nanotechnology applications. Its ability to form stable structures makes it an attractive candidate for creating novel biomaterials.
Case Studies and Research Findings
Several studies highlight the diverse applications and biological activities associated with this compound:
1. Peptide-Based Drug Development
- A study demonstrated that peptide analogs synthesized using Fmoc-protected amino acids exhibited enhanced biological activity against specific targets compared to their unprotected counterparts, emphasizing the importance of protecting groups in drug design .
2. Antimicrobial Activity
- Research into morpholine-modified compounds revealed promising antimicrobial properties, suggesting that derivatives like this compound could lead to effective antimicrobial agents .
3. Enzyme Interaction Studies
- Investigations into enzyme-substrate interactions showed that peptides containing morpholine exhibited altered binding affinities, indicating potential therapeutic applications targeting enzyme regulation .
Summary
This compound is a critical compound in modern biochemical research, particularly in peptide synthesis and drug development. Its unique chemical properties facilitate various applications, from bioconjugation techniques to material science innovations. Ongoing research continues to explore its potential biological activities and therapeutic applications, making it a valuable asset in scientific exploration.
Mechanism of Action
The mechanism of action of Fmoc-3-(1-Morpholinyl)-L-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The morpholine ring can interact with various molecular targets, enhancing the stability and solubility of the peptides.
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acids
Structural and Functional Group Variations
Heterocyclic Side-Chain Derivatives
Fmoc-3-(4-Quinolyl)-L-Ala-OH Formula: C₂₇H₂₂N₂O₄; MW: 438.5 g/mol . The quinoline group (aromatic heterocycle) enhances π-π stacking interactions, useful in targeting hydrophobic pockets in proteins. Compared to morpholinyl, quinoline’s rigidity may reduce conformational flexibility but improve binding affinity in specific contexts.
Fmoc-L-Tcc-OH Formula: C₂₇H₂₂N₂O₄; MW: 438.48 g/mol . This contrasts with the smaller, non-aromatic morpholinyl group.
Halogen-Substituted Derivatives
Fmoc-Phe(4-F)-OH Formula: C₂₄H₂₀FNO₄; MW: 405.42 g/mol . Fluorine’s electronegativity enhances metabolic stability and bioavailability. The morpholinyl group lacks halogen-like electronic effects but provides better solubility in polar solvents.
Fmoc-L-Phe(3-Cl)-OH Formula: C₂₄H₂₀ClNO₄; MW: 421.86 g/mol . Chlorine increases lipophilicity, favoring membrane permeability. Morpholinyl’s oxygen and nitrogen atoms may instead promote hydrogen bonding in aqueous environments.
Aromatic and Aliphatic Derivatives
Fmoc-3-(1-Naphthyl)-L-Ala-OH Formula: C₂₈H₂₃NO₄; MW: ~437.5 g/mol (estimated from ).
Fmoc-beta-Ala-OH Formula: C₁₇H₁₅NO₄; MW: 297.3 g/mol . Beta-alanine’s shorter backbone alters peptide backbone geometry. Unlike the morpholinyl derivative, beta-alanine is prone to contamination in Fmoc-amino acid synthesis, requiring stringent quality control .
Physicochemical and Application-Specific Comparisons
| Compound | Molecular Weight (g/mol) | Key Functional Group | Solubility | Application in Peptide Design |
|---|---|---|---|---|
| Fmoc-3-(1-Morpholinyl)-L-Ala-OH | 396.44 | Morpholine (saturated heterocycle) | High polarity | Enhances solubility; modulates receptor interactions |
| Fmoc-3-(4-Quinolyl)-L-Ala-OH | 438.5 | Quinoline (aromatic heterocycle) | Moderate polarity | Targets hydrophobic protein domains |
| Fmoc-Phe(4-F)-OH | 405.42 | Fluorophenyl | Moderate lipophilicity | Improves metabolic stability |
| Fmoc-L-Tcc-OH | 438.48 | Tetracyclic pyridoindole | Low solubility | Fluorescent probes; steric hindrance |
| Fmoc-beta-Ala-OH | 297.3 | Beta-alanine backbone | High polarity | Backbone modification; prone to impurities |
Biological Activity
Fmoc-3-(1-Morpholinyl)-L-Ala-OH is a synthetic derivative of L-alanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a morpholine ring. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and comparisons with related compounds.
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- Structure : The structure features an Fmoc group that protects the amino group of L-alanine, while the morpholine ring adds functional versatility.
The biological activity of this compound is primarily linked to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, allowing for selective reactions without side products. The morpholine moiety enhances solubility and stability, which may improve the pharmacokinetic properties of peptides synthesized using this compound.
Key Mechanisms:
- Deprotection : The Fmoc group can be removed under mild basic conditions (e.g., using piperidine), allowing for the formation of free amino acids.
- Peptide Coupling : It facilitates the formation of peptide bonds with other amino acids or peptides, essential for constructing complex peptide structures.
- Functionalization : The morpholine ring can undergo various chemical reactions, including nucleophilic substitutions, enhancing the compound's utility in synthesizing diverse peptide derivatives.
Biological Applications
This compound has several notable applications in biological research and drug development:
- Peptide Synthesis : Widely used as a building block in synthesizing peptides due to its stability and ease of deprotection.
- Drug Development : Investigated for its potential in developing peptide-based therapeutics. The morpholine ring may enhance the bioavailability and efficacy of peptides.
- Bioconjugation Techniques : Employed to attach peptides to biomolecules, aiding studies on protein-protein interactions and cellular processes.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Fmoc-L-Ala-OH | Lacks morpholine ring; simpler structure | Limited functionalization |
| Fmoc-3-(1-Piperidinyl)-L-Ala-OH | Contains piperidine instead of morpholine | Different solubility and reactivity |
| Fmoc-3-(1-Morpholinyl)-D-Ala-OH | D-isomer variant; may exhibit different activities | Potentially different pharmacological effects |
Case Studies and Research Findings
Research has demonstrated various biological activities associated with derivatives of alanine and their modifications:
- Peptide-Based Drug Development : A study highlighted the synthesis of peptide analogs using Fmoc-protected amino acids, showing enhanced biological activity against specific targets compared to unprotected forms.
- Antimicrobial Activity : Research on similar morpholine-modified compounds indicated promising antimicrobial properties, suggesting that modifications like those found in this compound could yield effective antimicrobial agents.
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions revealed that morpholine-containing peptides exhibited altered binding affinities, indicating potential for therapeutic applications targeting enzyme regulation .
Q & A
Q. What are the critical steps in synthesizing Fmoc-protected amino acids like Fmoc-3-(1-Morpholinyl)-L-Ala-OH?
Synthesis typically involves:
- Protection of the amino group : The Fmoc group is introduced via reactions with Fmoc-Cl or Fmoc-OSu in basic conditions (e.g., NaHCO₃ or N-methylmorpholine) to ensure selective protection .
- Side-chain functionalization : For derivatives like this compound, the morpholinyl group is introduced through alkylation or reductive amination. Similar methods are used for pyridyl or anthraquinone-substituted analogs .
- Purification : Reverse-phase HPLC or flash chromatography is employed, with monitoring via analytical HPLC (e.g., C18 columns, 0.1% TFA in H₂O/MeCN gradients) .
- Validation : NMR (¹H/¹³C), mass spectrometry (ESI-MS), and HPLC retention times confirm structure and purity .
Q. How does the Fmoc group facilitate solid-phase peptide synthesis (SPPS) for derivatives like this compound?
- The Fmoc group acts as a temporary α-amino protector, allowing stepwise peptide elongation. It is removed under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-labile side-chain protections (e.g., Trt or tBu) .
- The morpholinyl side chain remains stable during deprotection, ensuring regioselective coupling. This orthogonal protection strategy is critical for synthesizing complex peptides with non-natural residues .
Q. What safety precautions are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust .
- Storage : Keep desiccated at -20°C to prevent hydrolysis. Avoid exposure to moisture or strong bases .
- Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency when incorporating this compound into sterically hindered peptide sequences?
- Activation reagents : Use HATU or PyBOP with DIEA for efficient activation of the carboxyl group, especially for bulky residues .
- Solvent choice : DMF or NMP enhances solubility of hydrophobic residues. Pre-activation (10–30 min) before resin addition improves yield .
- Double coupling : Repeat coupling steps for low-yield residues, monitored by Kaiser or chloranil tests .
Q. What strategies mitigate side reactions during the synthesis of this compound-containing peptides?
- Suppress racemization : Use low temperatures (0–4°C) and HOBt/DIPEA to minimize base-induced epimerization during coupling .
- Side-chain stability : The morpholinyl group is resistant to acidic/basic conditions but may require inert atmospheres (N₂) to prevent oxidation .
- Byproduct removal : Purify via preparative HPLC (e.g., 5–50% MeCN gradient) to isolate target peptides from deletion sequences .
Q. How can this compound be applied in designing peptide-based biochemical probes?
- Conformational studies : The morpholinyl group introduces rigidity, enabling studies on peptide secondary structure (e.g., α-helix stabilization) via CD spectroscopy .
- Metal coordination : Derivatives with aromatic or heterocyclic side chains (e.g., anthraquinone) are used in lanthanide-binding peptides for luminescence assays .
- Enzyme substrates : Incorporate into fluorogenic peptides to study protease specificity, leveraging HPLC/MS for kinetic analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
